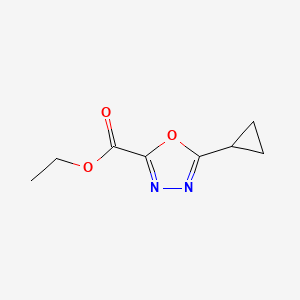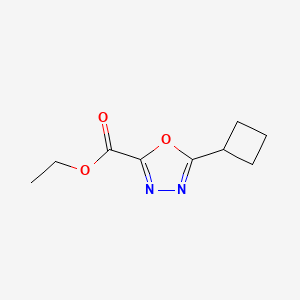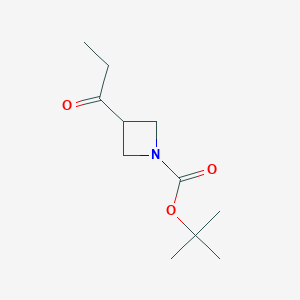
Ethyl 3,4-dicaffeoylquinate
Übersicht
Beschreibung
Ethyl 3,4-dicaffeoylquinate is a phenolic acid isolated from G. divaricata . G. divaricata is one of the famous traditional Chinese herbs, usually used for bronchitis, tuberculosis, twisted knot cough, rheumatism, diabetes, etc .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dicaffeoylquinate is characterized by a total of 69 bonds, including 41 non-H bonds, 17 multiple bonds, 11 rotatable bonds, 5 double bonds, 12 aromatic bonds, 3 six-membered rings, 3 aliphatic esters, 2 hydroxyl groups, 4 aromatic hydroxyls, 1 secondary alcohol, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
Ethyl 3,4-dicaffeoylquinate has a molecular weight of 544.50 and a formula of C27H28O12 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antitussive, Expectorant, and Anti-Inflammatory Activities
Ethyl 3,4-dicaffeoylquinate, a derivative of caffeoylquinic acid, demonstrates notable antitussive, expectorant, and anti-inflammatory effects. For instance, 3,4-dicaffeoylquinic acid, isolated from Tussilago farfara, shows significant potential in treating cough, phlegm, bronchitic, and asthmatic conditions by inhibiting cough frequency and enhancing phlegm secretion, alongside alleviating inflammation in the airways (Wu et al., 2016).
Antioxidant Properties
The antioxidant properties of caffeoylquinic acid derivatives, including ethyl 3,4-dicaffeoylquinate, have been extensively studied. These compounds are effective in scavenging free radicals, thereby offering protection against oxidative stress. Research demonstrates that various geometric isomers of dicaffeoylquinic acid, including the 3,4-isomer, exhibit potent antioxidant activities, which are crucial in preventing cellular damage caused by free radicals (Makola et al., 2016).
Anti-Ulcer Activity
Dicaffeoylquinic acid derivatives, including ethyl 3,4-dicaffeoylquinate, have shown potential in gastroprotective or anti-ulcer activities. Studies indicate that these compounds can effectively protect gastric mucosa against ulcer formation, potentially offering an alternative approach in treating gastrointestinal disorders (Carlotto et al., 2015).
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 3,4-dicaffeoylquinate is crucial for its application in medical science. Research has been conducted to study the metabolic profile of this compound in vivo, revealing various metabolic pathways and interactions within the body. These studies are vital for determining the efficacy and safety of the compound in therapeutic uses (Zhao et al., 2021).
Anti-Inflammatory and Immunomodulatory Effects
Dicaffeoylquinic acids, including ethyl 3,4-dicaffeoylquinate, are known for their anti-inflammatory and immunomodulatory properties. They are effective in inhibiting the production of pro-inflammatory cytokines and mediating immune responses, which is beneficial in treating various inflammatory diseases (Motaal et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMPVVUXFUXES-FYOODVSHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dicaffeoylquinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)

![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)








![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)